Bienvenue dans la boutique en ligne BenchChem!

N,N'-Dimethylsulfonyl Dofetilide

Pharmaceutical impurity profiling LC-MS method development Dofetilide quality control

N,N'-Dimethylsulfonyl Dofetilide (CAS 937194-91-7), also catalogued as Dofetilide Impurity 3 or Dofetilide Dimethylsulfonyl Impurity, is a synthetic organic compound with the molecular formula C21H31N3O9S4 and a molecular weight of 597.8 g/mol. It belongs to the methanesulfonamide class and is structurally characterized by bis(methylsulfonyl)amino substituents on both aromatic rings of the dofetilide scaffold, distinguishing it from the parent drug dofetilide (C19H27N3O5S2, MW 441.6) which carries only monosulfonamide groups.

Molecular Formula C21H31N3O9S4
Molecular Weight 597.731
CAS No. 937194-91-7
Cat. No. B580273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Dimethylsulfonyl Dofetilide
CAS937194-91-7
SynonymsN-[4-[2-[[2-[4-[Bis(methylsulfonyl)amino]phenyl]ethyl]methylamino]ethoxy]phenyl]-N-(methylsulfonyl)-methanesulfonamide
Molecular FormulaC21H31N3O9S4
Molecular Weight597.731
Structural Identifiers
SMILESCN(CCC1=CC=C(C=C1)N(S(=O)(=O)C)S(=O)(=O)C)CCOC2=CC=C(C=C2)N(S(=O)(=O)C)S(=O)(=O)C
InChIInChI=1S/C21H31N3O9S4/c1-22(15-14-18-6-8-19(9-7-18)23(34(2,25)26)35(3,27)28)16-17-33-21-12-10-20(11-13-21)24(36(4,29)30)37(5,31)32/h6-13H,14-17H2,1-5H3
InChIKeyWETMONLFOJVEKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-Dimethylsulfonyl Dofetilide (CAS 937194-91-7): Identity, Class, and Procurement Context


N,N'-Dimethylsulfonyl Dofetilide (CAS 937194-91-7), also catalogued as Dofetilide Impurity 3 or Dofetilide Dimethylsulfonyl Impurity, is a synthetic organic compound with the molecular formula C21H31N3O9S4 and a molecular weight of 597.8 g/mol [1]. It belongs to the methanesulfonamide class and is structurally characterized by bis(methylsulfonyl)amino substituents on both aromatic rings of the dofetilide scaffold, distinguishing it from the parent drug dofetilide (C19H27N3O5S2, MW 441.6) which carries only monosulfonamide groups . The compound is not an active pharmaceutical ingredient; rather, it is synthesized in high-purity form as a research and development impurity reference standard, with no known drug product and no listing in any pharmacopoeia . Its primary utility lies in analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and forced degradation studies during the commercial production of dofetilide [2].

Why N,N'-Dimethylsulfonyl Dofetilide Cannot Be Substituted by Other Dofetilide Impurities in Analytical Workflows


Impurity reference standards used in pharmaceutical quality control are not interchangeable; each possesses a unique chromatographic retention time, mass spectrometric fragmentation pattern, UV absorption profile, and regulatory significance [1]. N,N'-Dimethylsulfonyl Dofetilide is the fully bis-sulfonylated derivative bearing four methanesulfonyl groups (two per aromatic ring), whereas the USP-specified Dofetilide Related Compound A is the N-desmethyl analog (MW 427.54), and the mono-desmethylsulfonyl impurity N-Desmethylsulfonyl-N'-methylsulfonyl Dofetilide (CAS 937194-99-5, MW 441.56) carries only three methanesulfonyl groups [2]. These structural differences produce distinct physicochemical properties—including a melting point of 192–196°C and a molecular weight of 597.8 g/mol—that directly affect chromatographic behavior and detection sensitivity . Critically, N,N'-Dimethylsulfonyl Dofetilide is absent from all pharmacopoeias, meaning generic or pharmacopeial impurity standards cannot serve as its surrogate for methods that must resolve and quantify this specific over-sulfonylation byproduct . Substituting any other dofetilide impurity standard would yield incorrect retention time markers, inaccurate system suitability assessments, and potential failure of ANDA regulatory review.

Quantitative Differentiation Evidence: N,N'-Dimethylsulfonyl Dofetilide vs. Closest Impurity Analogs


Molecular Weight Differentiation: Bis-Sulfonylated Structure vs. Parent Dofetilide and Mono-Desmethylsulfonyl Impurity

N,N'-Dimethylsulfonyl Dofetilide possesses a molecular weight of 597.8 g/mol (C21H31N3O9S4), which is 156.2 Da higher than the parent drug dofetilide (441.6 g/mol, C19H27N3O5S2) and 156.2 Da higher than the mono-desmethylsulfonyl impurity N-Desmethylsulfonyl-N'-methylsulfonyl Dofetilide (CAS 937194-99-5, MW 441.56) [1]. This mass difference arises from the presence of four methanesulfonyl groups (two bis-sulfonamide moieties) versus two monosulfonamide groups in dofetilide, enabling unambiguous mass spectrometric identification in complex impurity profiles [2].

Pharmaceutical impurity profiling LC-MS method development Dofetilide quality control

Melting Point as a Solid-State Identity Discriminator: 192–196°C vs. Dofetilide at 157–159°C

The melting point of N,N'-Dimethylsulfonyl Dofetilide is reported as 192–196°C, which is approximately 35°C higher than that of the parent drug dofetilide (157–159°C) . This substantial difference reflects the increased intermolecular interactions conferred by the four polar methanesulfonyl groups, and provides a simple, definitive solid-state identity test to distinguish the bis-sulfonylated impurity from dofetilide API or other impurities with lower sulfonylation levels .

Reference standard characterization Solid-state analysis Pharmacopeial identity testing

Synthetic Origin as Over-Sulfonylation Marker: Process-Specific Impurity vs. Degradation Products

US Patent US10450267B2 explicitly identifies that when methanesulfonyl chloride is employed as the sulfonylation agent in the presence of triethylamine, 'undesired methanesulfonimides are produced'—these bissulfonamide byproducts correspond to N,N'-dimethylsulfonyl dofetilide [1]. This establishes the compound as a process-specific impurity originating from over-sulfonylation of the diamine intermediate 1-(4-aminophenoxy)-2-[N-(4-aminophenethyl)-N-methylamino]ethane, in contrast to degradation products such as DP4 (N-oxide) which arise from oxidative stress conditions [2]. The process origin means this impurity must be controlled at the synthetic stage rather than monitored solely during stability studies.

Process impurity control Synthetic route scouting Genotoxic impurity risk assessment

Pharmacopeial Status: Non-Compendial Impurity Requiring Independent Reference Standard Procurement

N,N'-Dimethylsulfonyl Dofetilide is confirmed as absent from all major pharmacopoeias, including USP, EP, JP, and BP . In contrast, the USP Dofetilide monograph specifies only Dofetilide Related Compound A (N-desmethyl dofetilide, MW 427.54) as a named organic impurity with an acceptance criterion of NMT 0.5%, alongside a limit of NMT 0.1% for any unspecified individual impurity [1]. For ANDA filers who must demonstrate control of this bis-sulfonylated process impurity—which can form at levels up to 0.5–1.2% under suboptimal sulfonylation conditions—the compound must be procured as an independent, well-characterized reference standard from a competent supplier, as no pharmacopeial reference standard exists to serve this purpose .

ANDA regulatory submission Pharmacopeial compliance Reference standard sourcing strategy

Purity Specification: 99% HPLC vs. Typical Technical-Grade Impurity Materials

N,N'-Dimethylsulfonyl Dofetilide is commercially available at a certified purity of 99% by HPLC (pharmaceutical grade), as indicated by supplier specifications on ChemicalBook . This contrasts with the typical purity range of 95–98% offered for general research-grade impurity standards . The 99% HPLC purity specification ensures that when this compound is used as a reference standard for method validation or system suitability testing, the contribution of co-eluting impurities to the analytical signal is minimized, enabling accurate quantification at the 0.1% threshold required by the USP monograph for unspecified impurities [1].

Reference standard purity Method validation accuracy Quality control specifications

SAR Context: Structural Alert for Reduced hERG Affinity Relative to Parent Dofetilide

The comprehensive SAR study by Shagufta et al. (2009) evaluated 40 dofetilide analogues in a [3H]dofetilide radioligand binding assay and established that the monosulfonamide moiety on each aromatic ring is essential for high-affinity hERG channel blockade, with dofetilide (1) displaying an IC50 of 0.42 ± 0.11 μM [1]. While N,N'-dimethylsulfonyl dofetilide was not directly tested in this panel, SAR inference indicates that converting the monosulfonamide (-NHSO2CH3) to a bis-sulfonamide [-N(SO2CH3)2] on both rings eliminates the hydrogen-bond donor capacity of the sulfonamide NH, a key pharmacophoric feature for hERG binding [2]. This class-level inference is consistent with the compound's intended use as an analytical impurity standard rather than a pharmacologically active entity, and explains why it is not pursued as a drug candidate.

hERG channel pharmacology Cardiotoxicity risk assessment Structure-activity relationships

High-Value Application Scenarios for N,N'-Dimethylsulfonyl Dofetilide (CAS 937194-91-7) Based on Quantitative Differentiation Evidence


ANDA Impurity Profiling: Resolving the Bis-Sulfonylated Process Impurity from Mono-Sulfonamide Impurities

For generic pharmaceutical manufacturers filing ANDAs for dofetilide capsules (125, 250, or 500 mcg), N,N'-Dimethylsulfonyl Dofetilide serves as the indispensable reference standard for identifying and quantifying the over-sulfonylation process impurity. Its molecular weight of 597.8 g/mol (156 Da above dofetilide API) and distinct chromatographic retention under USP organic impurities method conditions (C8 or C18 column, ammonium acetate buffer pH 5.0–6.2, acetonitrile gradient, UV detection at 230 nm) enable baseline resolution from dofetilide and USP Related Compound A [1]. The 99% HPLC purity specification ensures accurate quantification at the 0.1% unspecified impurity threshold mandated by the USP monograph, while the melting point of 192–196°C provides orthogonal identity confirmation during reference standard qualification [2].

Synthetic Route Scouting and Process Optimization: Monitoring Over-Sulfonylation During Dofetilide Manufacture

During dofetilide API process development, N,N'-Dimethylsulfonyl Dofetilide is the key marker for optimizing sulfonylation conditions. As documented in US Patent US10450267B2, the use of methanesulfonyl chloride with triethylamine generates undesired methanesulfonimides corresponding to this impurity [1]. By employing the authentic bis-sulfonylated impurity as a quantitative reference standard, process chemists can screen alternative sulfonylation agents (e.g., N-methylsulfonyl-N'-methylimidazolium chloride), monitor reaction progress, and establish design spaces where the impurity level remains below the 0.5% threshold, thereby reducing the need for hydrolytic workup steps that introduce inorganic salt contamination [2].

Forced Degradation Studies: Differentiating Process Impurities from Stress-Induced Degradation Products

In ICH Q1A(R2)-compliant forced degradation studies, N,N'-Dimethylsulfonyl Dofetilide provides the critical negative control that distinguishes process-derived impurities from genuine degradation products. The 2020 Thalluri et al. study identified eight degradation products (DP1–DP8) under hydrolytic, oxidative, photolytic, and thermal stress conditions using LC-PDA and Q-TOF/MS/MS; none of these matched the bis-sulfonylated impurity profile [1]. Spiking N,N'-Dimethylsulfonyl Dofetilide into stressed samples at known concentrations (e.g., 0.1–1.0% w/w relative to dofetilide) allows analysts to confirm method specificity and establish that the impurity is exclusively process-related, not degradation-related—a critical distinction for setting appropriate control strategies in the drug substance specification [2].

LC-MS/MS Method Validation: Using the 156 Da Mass Shift for Selective Quantification in Complex Matrices

For bioanalytical or quality control laboratories developing UPLC-MS/MS methods for dofetilide quantification in plasma, urine, or pharmaceutical matrices, N,N'-Dimethylsulfonyl Dofetilide offers a structurally distinct internal standard candidate or impurity marker. The 156 Da mass differential from dofetilide (597.8 vs. 441.6 g/mol) and its unique MS/MS fragmentation pattern—characterized by sequential loss of methanesulfonyl groups—enable selective multiple reaction monitoring (MRM) transitions that avoid cross-talk with dofetilide or its N-desmethyl metabolite [1]. This selectivity is particularly valuable in methods requiring a 5-minute run time with UPLC C18 columns, where co-elution of closely related impurities could otherwise compromise quantitative accuracy at the sub-μg/mL level [2].

Quote Request

Request a Quote for N,N'-Dimethylsulfonyl Dofetilide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.